CAS number and molecular weight of 4,5-Dimethoxy-2-(trifluoromethyl)aniline
CAS number and molecular weight of 4,5-Dimethoxy-2-(trifluoromethyl)aniline
An In-depth Technical Guide to 4,5-Dimethoxy-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethoxy-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine with significant potential as a building block in medicinal chemistry and materials science. The presence of two electron-donating methoxy groups, a strongly electron-withdrawing trifluoromethyl group, and a versatile amino moiety on the same benzene ring creates a unique electronic and steric environment. This guide provides a comprehensive overview of this compound, including its fundamental properties, a proposed synthetic pathway based on established chemical principles, an analysis of its chemical reactivity, and its potential applications. The strategic incorporation of the trifluoromethyl (-CF3) group is a key tactic in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity. This document serves as a technical resource for researchers seeking to leverage the distinct characteristics of this molecule in the synthesis of novel compounds.
Compound Identification and Physicochemical Properties
Precise identification is critical for the synthesis and application of any chemical compound. 4,5-Dimethoxy-2-(trifluoromethyl)aniline is a distinct isomer within the family of trifluoromethylated dimethoxyanilines. While a specific CAS number for this particular isomer is not prominently listed in major public databases, its molecular identity is well-defined.
Table 1: Core Properties of 4,5-Dimethoxy-2-(trifluoromethyl)aniline
| Property | Value | Source |
| IUPAC Name | 4,5-Dimethoxy-2-(trifluoromethyl)aniline | - |
| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |
| Molecular Weight | 237.18 g/mol | Calculated |
| Monoisotopic Mass | 237.06636 Da | [1] |
| Predicted XlogP | 2.1 | [1] |
| InChI | InChI=1S/C9H10F3NO2/c1-14-7-3-5(9(10,11)12)6(13)4-8(7)15-2/h3-4H,13H2,1-2H3 | [1] |
| SMILES | COC1=C(C=C(C(=C1)C(F)(F)F)N)OC | [1] |
The Scientific Rationale: Strategic Value in Synthesis
The molecular architecture of 4,5-Dimethoxy-2-(trifluoromethyl)aniline is of significant interest to synthetic and medicinal chemists for several reasons:
-
The Trifluoromethyl Group (-CF3): This moiety is a bioisostere for larger groups and is renowned for its ability to improve the pharmacokinetic profile of drug candidates.[2] Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve membrane permeability, and can modulate the pKa of nearby functional groups.[2]
-
Dimethoxy Substitution: The two methoxy groups at the 4- and 5-positions are strong electron-donating groups. This electronic contribution increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. They also play a role in the overall polarity and solubility of the molecule.
-
The Aniline Moiety (-NH2): The primary amine is a versatile functional handle. It can act as a nucleophile, be readily acylated or alkylated, and can be converted into a diazonium salt—one of the most useful intermediates in aromatic chemistry for introducing a wide array of other substituents.
This specific substitution pattern—with the -CF3 group ortho to the amine and the methoxy groups on the opposite side of the ring—creates a molecule with distinct regions of electron density and steric hindrance, offering opportunities for selective chemical transformations.
Proposed Synthesis Pathway
The causality for this choice is clear: the reduction of an aromatic nitro group to an aniline is one of the most reliable and high-yielding reactions in organic synthesis, with numerous well-documented protocols.[3]
Proposed Two-Step Synthesis
This proposed pathway starts from the commercially available 1,2-dimethoxy-4-nitrobenzene.
Step 1: Trifluoromethylation of 1,2-Dimethoxy-4-nitrobenzene
The key challenge is the regioselective introduction of the -CF3 group. Direct trifluoromethylation of electron-rich aromatic rings can be achieved using electrophilic or radical trifluoromethylation reagents. Hypervalent iodine compounds, such as Togni reagents, are often effective for this purpose under transition-metal catalysis.[4] The position ortho to the nitro group and meta to both methoxy groups is sterically accessible and electronically influenced for such a reaction.
Step 2: Reduction of 4,5-Dimethoxy-2-(trifluoromethyl)nitrobenzene
The resulting nitro compound is then reduced to the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
Detailed Experimental Protocol (Proposed)
This protocol is a model based on analogous reactions and should be optimized for specific laboratory conditions.
Objective: To synthesize 4,5-Dimethoxy-2-(trifluoromethyl)aniline.
Part A: Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)nitrobenzene (Intermediate)
-
Preparation: To a dry, round-bottom flask under an inert argon atmosphere, add 1,2-dimethoxy-4-nitrobenzene (1.0 eq.), a suitable palladium or copper catalyst (e.g., 5-10 mol%), and a solvent such as anhydrous DMF.
-
Reagent Addition: Add an electrophilic trifluoromethylating reagent, such as a Togni reagent (1.2-1.5 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the intermediate.
Part B: Synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline
-
Preparation: Dissolve the intermediate from Part A (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10% by weight) to the solution.
-
Reaction: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 bar) and stir the mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when hydrogen uptake ceases. This method is analogous to established procedures for nitro group reduction.[5][6]
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-Dimethoxy-2-(trifluoromethyl)aniline. Further purification can be achieved via recrystallization or column chromatography if necessary.
Chemical Reactivity and Synthetic Applications
The utility of 4,5-Dimethoxy-2-(trifluoromethyl)aniline stems from the predictable reactivity of its functional groups.
-
Reactions at the Amino Group: As a primary aniline, the -NH2 group is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to form imines. These reactions are fundamental in building more complex molecular scaffolds.[2]
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable and can be displaced by a wide variety of nucleophiles (e.g., -OH, -Cl, -Br, -I, -CN) in Sandmeyer-type reactions, providing access to a diverse range of derivatives.
-
Electrophilic Aromatic Substitution: The aromatic ring is strongly activated by the two methoxy groups and the amino group, which direct incoming electrophiles to the ortho and para positions. However, the only available position on the ring (position 6) is sterically hindered by the adjacent -CF3 group and flanked by the amine. Therefore, electrophilic substitution at this position would likely require forcing conditions.
Visualization of Synthetic Potential
The following diagrams illustrate the proposed synthesis workflow and the potential reactivity of the target molecule.
Caption: Proposed synthetic workflow for 4,5-Dimethoxy-2-(trifluoromethyl)aniline.
Caption: Key reactions involving the aniline functional group.
Applications in Drug Discovery and Beyond
Substituted anilines are foundational structures in medicinal chemistry.[7] The specific combination of functional groups in 4,5-Dimethoxy-2-(trifluoromethyl)aniline makes it an attractive precursor for:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature an aniline or anilino-heterocycle core that interacts with the hinge region of the ATP-binding pocket. The substituents on the aniline ring are crucial for modulating potency and selectivity.
-
Agrochemicals: The trifluoromethyl group is prevalent in modern herbicides and pesticides, contributing to their efficacy and environmental stability.[8]
-
Advanced Materials: Fluorinated organic compounds are used in the development of materials with unique properties, such as liquid crystals, polymers with high thermal stability, and materials with low surface energy.[9]
The synthesis of this and related compounds provides a platform for generating libraries of novel molecules for screening in drug discovery and materials science programs.
Safety and Handling
While specific toxicity data for 4,5-Dimethoxy-2-(trifluoromethyl)aniline is not available, it should be handled with the care appropriate for a research chemical of its class. Aromatic amines can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- (Reference details not available in search results)
-
PubChemLite. 4,5-dimethoxy-2-(trifluoromethyl)aniline (C9H10F3NO2). Available at: [Link]
-
PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. Available at: [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
-
PubChem. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541. Available at: [Link]
-
ResearchGate. Mechanism for trifluoromethylation of aniline. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]
-
Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Available at: [Link]
-
PubChem. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770. Available at: [Link]
Sources
- 1. PubChemLite - 4,5-dimethoxy-2-(trifluoromethyl)aniline (C9H10F3NO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

